molecular formula C20H22N2O B11195231 N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-phenylpropanamide

N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-phenylpropanamide

Cat. No.: B11195231
M. Wt: 306.4 g/mol
InChI Key: VAMNZXNDWBMUEU-UHFFFAOYSA-N
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Description

N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-phenylpropanamide is a compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-phenylpropanamide typically involves the reaction of 5-methylindole with an appropriate phenylpropanamide derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The reaction conditions often include the use of methanesulfonic acid under reflux in methanol, yielding the desired indole derivative in good yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can modify the functional groups attached to the indole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions such as halogens and alkylating agents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-phenylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-phenylpropanamide involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction can affect signaling pathways and biological processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H22N2O

Molecular Weight

306.4 g/mol

IUPAC Name

N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-phenylpropanamide

InChI

InChI=1S/C20H22N2O/c1-15-7-9-19-18(13-15)17(14-22-19)11-12-21-20(23)10-8-16-5-3-2-4-6-16/h2-7,9,13-14,22H,8,10-12H2,1H3,(H,21,23)

InChI Key

VAMNZXNDWBMUEU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CCNC(=O)CCC3=CC=CC=C3

Origin of Product

United States

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